1,2,4-Triazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-5,6-diamine is a heterocyclic compound with the molecular formula C3H5N5 It is a derivative of triazine, a class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5,6-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoguanidine with hydrazine hydrate in the presence of a suitable catalyst can yield this compound . The reaction typically requires refluxing in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
1,2,4-Triazine-5,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-5,6-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another triazine derivative with similar chemical properties.
6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated derivative with distinct reactivity.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
Uniqueness
1,2,4-Triazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82553-58-0 |
---|---|
Molecular Formula |
C3H5N5 |
Molecular Weight |
111.11 g/mol |
IUPAC Name |
1,2,4-triazine-5,6-diamine |
InChI |
InChI=1S/C3H5N5/c4-2-3(5)8-7-1-6-2/h1H,(H2,5,8)(H2,4,6,7) |
InChI Key |
TWXJPQSDMOMXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.